Cneorin-NP36
Description
Cneorin-NP36 is a triterpenoid compound isolated from the fruit of Phellodendron species, notably Phellodendron amurense (Amur cork tree) and Phellodendron chinense (Chinese cork tree), which are widely used in traditional Chinese medicine . Structurally, it belongs to the protolimonoid or norlimonoid class, characterized by a modified tetracyclic or pentacyclic scaffold with oxygenated functional groups . Recent structural revisions (e.g., correction of its stereochemistry in 2024) have refined its molecular characterization, emphasizing its complex ring system and stereochemical diversity .
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(1R)-1-[(2S,3S)-3-[(2S)-3,3-dimethyloxiran-2-yl]oxiran-2-yl]ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H46O3/c1-17(23-24(32-23)25-27(4,5)33-25)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21,23-25H,10-16H2,1-8H3/t17-,18+,19+,21+,23+,24+,25+,28-,29+,30-/m1/s1 |
InChI Key |
AQUMMBMETGRMAU-LQJOTZTKSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)[C@H]5[C@H](O5)[C@H]6C(O6)(C)C |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C5C(O5)C6C(O6)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Cneorin-NP36 shares structural and functional similarities with other limonoids and triterpenoids found in Phellodendron and related genera. Below is a detailed comparison based on available evidence:
Structural Comparison
Key Observations :
- Ring Complexity: this compound and piscidinol-A share tetracyclic/pentacyclic frameworks, but this compound lacks the full limonoid side chain seen in niloticin .
- Functional Groups: Unlike the flavonoid naringenin derivatives (e.g., naringin), this compound lacks glycosidic bonds but features epoxy and ester groups critical for membrane interaction .
- Stereochemical Variability : Structural revisions highlight this compound’s sensitivity to stereochemical misassignments, a challenge less common in simpler compounds like niloticin acetate .
Pharmacological Activity Comparison
Key Insights :
- Antimicrobial Potential: While niloticin and its derivatives show direct antifungal action, this compound’s role is inferred from its co-occurrence with antimicrobial compounds in Phellodendron .
Bioavailability and Stability
- This compound: Limited data; its epoxy groups may enhance reactivity but reduce metabolic stability compared to niloticin’s acetylated forms .
- Naringenin derivatives : Higher bioavailability due to glycosidic bonds enhancing solubility, unlike this compound’s lipophilic structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
